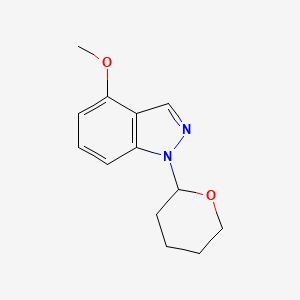![molecular formula C9H5FN4S B12833056 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)
6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused triazine and indole ring system, with a fluorine atom at the 6th position and a thiol group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoroisatin, which is obtained through the Sandmeyer reaction of 2-fluoroaniline.
Formation of Intermediate: The 7-fluoroisatin is then subjected to a bromination reaction using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-fluoroisatin.
Cyclization: The brominated intermediate undergoes cyclization with thiosemicarbazide to form the desired 6-Fluoro-5H-[1,2,4]triazino[5,6-b]ind
Properties
Molecular Formula |
C9H5FN4S |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
6-fluoro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-5-3-1-2-4-6(5)11-8-7(4)13-14-9(15)12-8/h1-3H,(H2,11,12,14,15) |
InChI Key |
QCTKJVSFRJOMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC3=NC(=S)NN=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


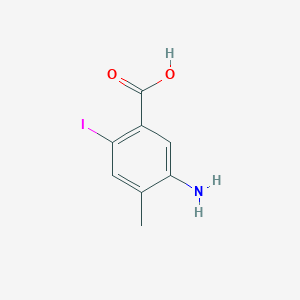
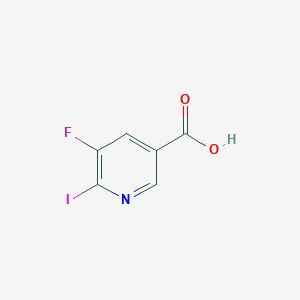
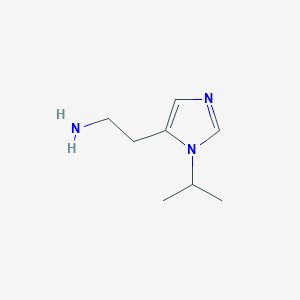
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
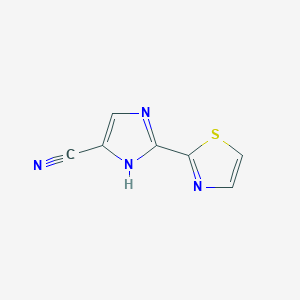
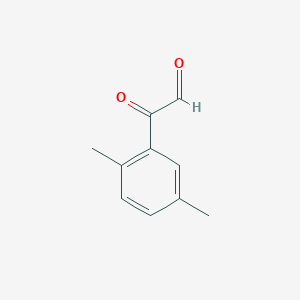
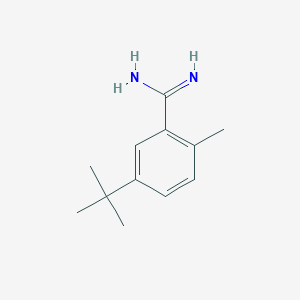
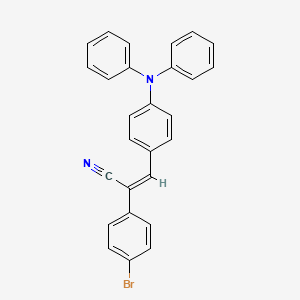
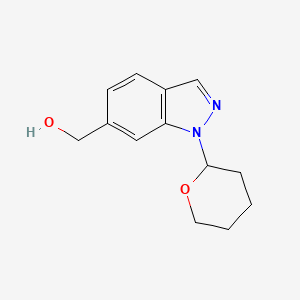
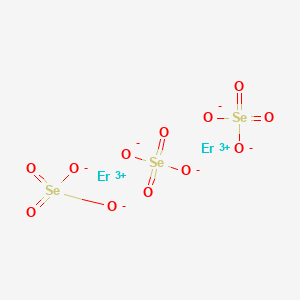
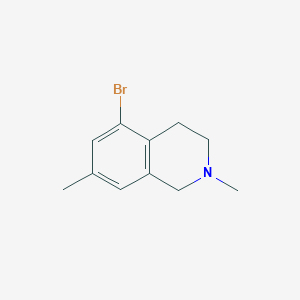
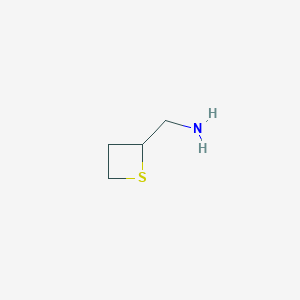
![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
